molecular formula C10H9N3O2 B13185349 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13185349
M. Wt: 203.20 g/mol
InChI Key: YZZMILIHTIALLD-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is a triazole-based compound featuring a carboxylic acid group at position 3 and a 4-methylphenyl substituent at position 4 of the triazole ring. This structure confers both lipophilic (from the methylphenyl group) and hydrophilic (from the carboxylic acid) properties, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-11-12-9(13)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

YZZMILIHTIALLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Synthetic Route Proposal for 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Based on the above, a detailed synthetic route can be outlined:

Step Reagents & Conditions Description Expected Yield
1 4-Methylphenyl isothiocyanate + hydrazine hydrate Formation of 4-(4-methylphenyl)thiosemicarbazide ~90% (literature analogous)
2 Thiosemicarbazide + oxalic acid in water, heat 60 °C, 6 h Condensation and cyclization to form 4-(4-methylphenyl)-1,2,4-triazole-3-thiol intermediate 50-60%
3 Oxidation with nitric acid, heat Removal of mercapto group to form 4-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid methyl ester 50-60%
4 Ester hydrolysis with aqueous acid/base reflux Conversion to free acid this compound 80-90%

Research Findings and Data Tables

Yields and Reaction Conditions Summary

Step Reaction Type Conditions Yield (%) Notes
1 Thiosemicarbazide formation Room temp, ethanol solvent 90 High purity starting material
2 Cyclization 60 °C, water solvent, 6-8 h 58 No chromatographic purification needed
3 Oxidation Nitric acid, reflux 55 Mercapto group removal
4 Ester hydrolysis Acidic or basic reflux 85 Final acid isolated by crystallization

Spectral Characterization (Typical)

Technique Key Observations for this compound
IR Broad O–H stretch ~3200-2500 cm⁻¹, C=O stretch ~1700 cm⁻¹, triazole ring vibrations
¹H NMR Aromatic protons (4-methylphenyl) 7.0–7.5 ppm, methyl singlet ~2.3 ppm, triazole proton signals 8.0–8.5 ppm
¹³C NMR Carboxylic acid carbon ~165-170 ppm, aromatic carbons 120-140 ppm, methyl carbon ~20 ppm
Elemental Analysis Consistent with C, H, N content for C11H10N3O2

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The 4-methylphenyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The physicochemical properties of triazole derivatives are highly sensitive to substituents. Key comparisons include:

Table 1: Comparison of Substituents and Physical Properties
Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups References
4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid 4-Methylphenyl (4), COOH (3) Not reported Carboxylic acid N/A
5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Methylphenyl (4), SH (3) 190 Thiol
5-(5-Methyl-1H-imidazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thione 4-Methylphenyl (4), S=C (3) 268–270 Thione
3-(4-(4-Cyclopropylnaphth-1-yl)-4H-1,2,4-triazol-3-yl)propionic acid (7a) Naphthyl (4), CH2CH2COOH (3) 213.5–215 Propionic acid
4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid 4-Fluorophenyl (4), COOH (3) Not reported Carboxylic acid

Key Observations:

  • Thiol/Thione vs. Carboxylic Acid: Thiol (SH) and thione (S=C) derivatives exhibit lower melting points (190–270°C) compared to carboxylic acid analogues (e.g., 213.5–215°C for propionic acid derivative 7a), likely due to reduced hydrogen-bonding capacity .
  • Aromatic Substituents: Bulky substituents like naphthyl (e.g., 7a–7g in ) increase melting points (>200°C) compared to smaller groups (e.g., methylphenyl), reflecting enhanced crystalline packing efficiency.
  • Electron-Withdrawing Groups: Fluorophenyl-substituted carboxylic acids (e.g., ) may exhibit higher acidity compared to methylphenyl analogues, influencing solubility and reactivity.
Antimicrobial Activity:
  • Thiol and thione derivatives (e.g., compound in ) demonstrate notable antimicrobial activity, attributed to the sulfur moiety’s ability to disrupt microbial membranes or enzymes. For example, 5-(5-methyl-1H-imidazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thione showed superior activity against bacterial strains compared to controls .
  • Carboxylic acid derivatives, such as ciprofloxacin congeners (e.g., 6i in ), exhibit antibacterial efficacy via DNA gyrase inhibition, with substituents like methyl or cyclopropyl on the triazole enhancing target affinity .
Anti-inflammatory and Analgesic Activity:
  • Thione derivatives (e.g., ) outperform carboxylic acid analogues in anti-inflammatory assays. For instance, 5-(5-methyl-1H-imidazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thione exhibited 80–90% inflammation inhibition in rodent models, comparable to indomethacin .
Enzyme Inhibition:
  • Triazole-thioether derivatives (e.g., compounds 1b and 1c in ) inhibit neuraminidase (H1N1) with IC50 values of 6.86–9.1 µg/mL, suggesting that sulfur-containing groups enhance interactions with the enzyme’s active site .

Biological Activity

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

  • Chemical Formula : C10H9N3O2
  • Molecular Weight : 189.20 g/mol
  • CAS Registry Number : 83881402

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, a study evaluating the antibacterial efficacy of various triazole compounds demonstrated that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound was assessed through Minimum Inhibitory Concentration (MIC) tests.

CompoundMIC (µg/mL)Target Bacteria
This compound32Escherichia coli
16Staphylococcus aureus
64Candida albicans

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the increasing resistance to conventional antibiotics.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been extensively studied. In vitro assays using peripheral blood mononuclear cells (PBMCs) showed that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment Concentration (µg/mL)TNF-α Release (% Inhibition)
Control (DMSO)0%
5044%
10060%

The compound's ability to reduce TNF-α production suggests its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. A study focusing on the antiproliferative effects of various triazoles indicated that compounds similar to this compound showed promising results against cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

These findings suggest that this triazole derivative may inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

  • Study on Cytokine Release : In a study evaluating the effects of several triazole derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS), it was found that compounds similar to our target compound significantly reduced TNF-α levels compared to controls. This highlights the potential role of these compounds in managing inflammatory diseases .
  • Antioxidant Activity : Another aspect of biological activity explored is the antioxidant potential of triazoles. Compounds were tested using DPPH and ABTS assays, revealing that some derivatives exhibited strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid .
  • Molecular Docking Studies : Molecular docking studies provided insights into the binding affinities of triazole derivatives with various biological targets. The docking scores indicated favorable interactions with enzymes involved in bacterial metabolism, supporting their potential as antibiotic agents .

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